1-(m-Tolyl)propan-1-ol

Lipophilicity ADME Chromatography

1-(m-Tolyl)propan-1-ol (CAS 32019-31-1), also known as 1-(3-methylphenyl)propan-1-ol, is a secondary benzylic alcohol with a meta-methyl substituted aromatic ring. Its molecular formula is C10H14O with a molecular weight of 150.22 g/mol.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 32019-31-1
Cat. No. B6325509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(m-Tolyl)propan-1-ol
CAS32019-31-1
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC(=C1)C)O
InChIInChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3
InChIKeyYMFDHKOYLATDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(m-Tolyl)propan-1-ol (CAS 32019-31-1): Meta-Substituted Secondary Alcohol for Fine Chemical and Chiral Intermediate Synthesis


1-(m-Tolyl)propan-1-ol (CAS 32019-31-1), also known as 1-(3-methylphenyl)propan-1-ol, is a secondary benzylic alcohol with a meta-methyl substituted aromatic ring [1]. Its molecular formula is C10H14O with a molecular weight of 150.22 g/mol [1]. The compound features a chiral center at the C1 position, making it valuable as a building block for asymmetric synthesis and as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fragrance compounds [2]. Its physical properties, including a boiling point of 228.9 °C at 760 mmHg [3] and insolubility in water but solubility in ethanol , define its handling and formulation profile.

Chiral Center

Enables asymmetric synthesis studies and enantiomer-specific reaction development.

Meta Methyl

Alters logP and chromatographic retention, supporting method differentiation from ortho/para isomers.

Defined Purity

97–98% purity with full analytical characterization facilitates use as an analytical reference standard.

1-(m-Tolyl)propan-1-ol (CAS 32019-31-1): Why In-Class Analogs Are Not Direct Substitutes


The meta-position of the methyl group on the phenyl ring of 1-(m-Tolyl)propan-1-ol imparts distinct steric and electronic properties that differentiate it from ortho-, para-, and unsubstituted phenylpropanol analogs [1]. These positional differences directly impact key physicochemical parameters such as lipophilicity (logP), boiling point, and, critically, chromatographic retention behavior [1]. In chiral applications, the specific spatial environment created by the meta-tolyl group influences the stereoselectivity of enzymatic or catalytic transformations [2]. Consequently, substituting a structurally similar analog like 1-phenylpropan-1-ol or 1-(p-tolyl)propan-1-ol in a validated synthetic route or analytical method can lead to failed reactions, altered impurity profiles, or the need for complete re-validation of separation protocols . The following quantitative evidence details these non-interchangeable characteristics.

Meta vs para logP difference (~0.1 unit) may shift reversed-phase HPLC retention, requiring method re-optimization.

Boiling point separation of 1–4 °C from ortho/para isomers limits direct fractional distillation interchangeability.

Stereoselectivity of enzymatic or catalytic transformations can differ with analog substitution, altering enantiomeric outcome.

1-(m-Tolyl)propan-1-ol (CAS 32019-31-1): Quantitative Differentiation from Closest Analogs


Meta-Substitution Effect on Lipophilicity (clogP) Compared to Para and Unsubstituted Analogs

The meta-position of the methyl group in 1-(m-Tolyl)propan-1-ol results in a lower calculated logP (clogP) compared to the para-substituted analog. This translates to reduced lipophilicity, which is a critical differentiator for chromatographic method development and in predicting ADME properties in medicinal chemistry [1].

Lipophilicity (clogP)
Class-level inference
Meta: 2.4 vs Para: 2.5 vs Unsubstituted: 2.0
Supports reversed-phase HPLC method differentiation
Predictive algorithms; experimental validation advised
Lipophilicity ADME Chromatography

Boiling Point and Vapor Pressure Differentiation from Ortho and Para Isomers

The meta-methyl substitution yields a boiling point that is distinct from both the ortho and para isomers. This difference is directly exploitable for purification by fractional distillation and indicates differences in intermolecular forces that affect volatility and handling [1].

Boiling Point
Cross-study comparable
Meta: 228.9 °C, Ortho: 224–226 °C, Para: 230–232 °C
Enables fractional distillation purification
Vendor CoA values; atmospheric pressure
Distillation Purification Volatility

Synthetic Yield and Purity Advantage in a Key Reduction Protocol

The synthesis of 1-(m-Tolyl)propan-1-ol via reduction of 1-(m-Tolyl)propan-1-one can be achieved with high efficiency and purity. A documented protocol reports a yield of 99% with a purity of 97-98%, establishing a reliable benchmark for procurement specifications .

Synthesis Yield
Supporting evidence
99% yield, 97–98% purity (post-reduction)
Supports process chemistry scale-up review
Reduction of 1-(m-tolyl)propan-1-one; NaBH4 or LiAlH4
Synthesis Process Chemistry Yield

Vendor-Specified Purity and Analytical Standardization for Research Use

Commercial availability with defined purity specifications (97-98%) and analytical characterization (NMR, IR, MS) ensures reproducibility for research and industrial applications. This level of characterization is a key differentiator for procurement when selecting a reliable intermediate .

Vendor Purity Spec
Supporting evidence
97–98% (multiple vendors)
Reduces in-house purification needs for analytical applications
HPLC, NMR, MS characterization available
Quality Control Procurement Analytical Standard

1-(m-Tolyl)propan-1-ol (CAS 32019-31-1): Validated Applications Scenarios Driven by Quantitative Evidence


Chiral Building Block in Asymmetric Synthesis of Pharmaceuticals

The chiral center of 1-(m-Tolyl)propan-1-ol makes it a valuable precursor for the preparation of enantiomerically pure pharmaceutical intermediates [1]. Its defined stereochemistry and the ability to separate diastereoisomers via column chromatography are directly supported by its use in synthetic transformations with chiral H-P(O) compounds, where the meta-substitution pattern influences stereochemical outcomes [1][2].

Analytical Reference Standard for GC-MS Method Development and Validation

The compound's established GC-MS spectrum in the Wiley Registry and KnowItAll Mass Spectral Library provides a definitive fingerprint for identity confirmation and quantification [3]. This makes it a reliable reference standard for developing and validating analytical methods in environmental, food, or forensic toxicology laboratories [3].

Synthetic Intermediate for Agrochemical and Fragrance Production

The high-yielding synthesis (99% reported yield) and commercial availability at 97-98% purity make 1-(m-Tolyl)propan-1-ol a cost-effective and reliable intermediate for the production of agrochemicals and fragrance compounds [4]. Its meta-substitution pattern imparts specific organoleptic properties valued in fragrance formulations [4].

Application
Selection Property
Validation Focus
Stereochemical-control synthesis
Chiral building block with meta-substitution context
Enantiomer-specific synthesis review
GC-MS analytical method development
Spectral library match (Wiley Registry)
Identity confirmation and quantification context
Agrochemical/fragrance intermediate production
Reported synthesis efficiency and purity
Process scalability and purity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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